6-Bromo-5-methylbenzo[d]oxazol-2-amine
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Overview
Description
6-Bromo-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the benzo[d]oxazole ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with appropriate reagents under controlled conditions. One common method includes the addition of a bromide source to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under specific conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and phosphine ligands are commonly used for arylation reactions.
Oxidation and Reduction Reactions: Reagents like iodine and copper nitrate are used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various substituted oxazoles .
Scientific Research Applications
6-Bromo-5-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazol-6-amine: A similar compound with a methyl group at the 2nd position.
5-Bromobenzo[d]oxazol-2-amine: A compound with a bromine atom at the 5th position.
Uniqueness: 6-Bromo-5-methylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
InChI Key |
XWNUMNFTRWBRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)N |
Origin of Product |
United States |
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